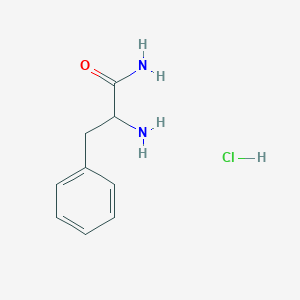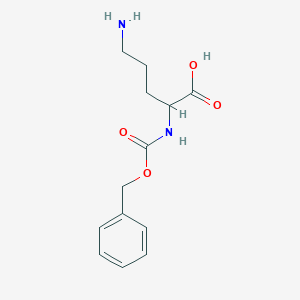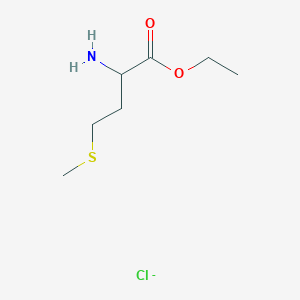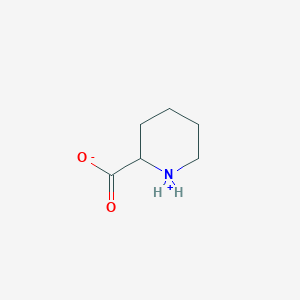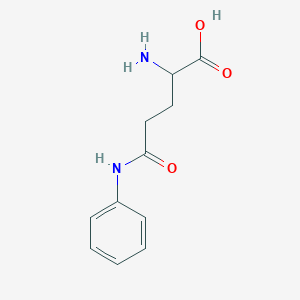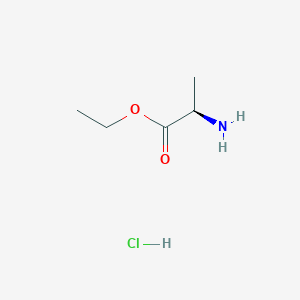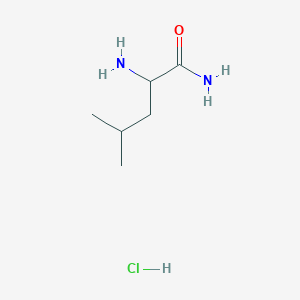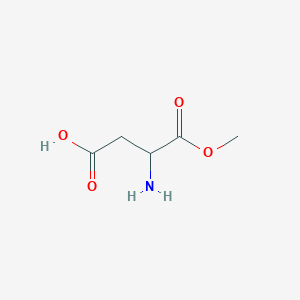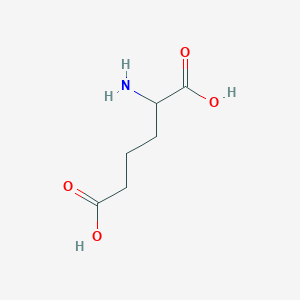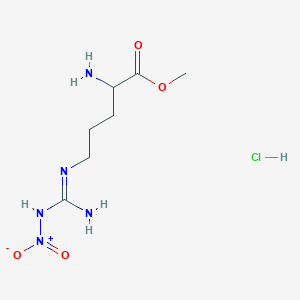
H-D-Arg(NO2)-OMe HCl
Overview
Description
N(G)-Nitro-D-arginine methyl ester (D-NAME) hydrochloride is a compound known for its role as a nitric oxide synthase inhibitor. It is the less active enantiomer of N(G)-nitro-L-arginine methyl ester (L-NAME). Initially, D-NAME was thought to be inactive and was often used as a negative control for L-NAME. later studies revealed that D-NAME can have similar but less pronounced effects as L-NAME, particularly in the cardiovascular system .
Scientific Research Applications
D-NAME hydrochloride is widely used in scientific research due to its role as a nitric oxide synthase inhibitor. Some of its applications include:
Cardiovascular Research: Studying the effects of nitric oxide inhibition on blood pressure and vascular function.
Neuroscience: Investigating the role of nitric oxide in neural signaling and neuroprotection.
Pharmacology: Evaluating the potential therapeutic effects of nitric oxide synthase inhibitors in various disease models.
Biochemistry: Understanding the biochemical pathways involving nitric oxide and its impact on cellular functions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-NAME hydrochloride involves the nitration of D-arginine methyl ester. The reaction typically requires the use of nitric acid and a suitable solvent. The nitration process introduces a nitro group to the guanidine moiety of the arginine derivative, resulting in the formation of D-NAME. The product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of D-NAME hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
D-NAME hydrochloride primarily undergoes substitution reactions due to the presence of the nitro group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield a nitroguanidine derivative, while hydrolysis can result in the formation of D-arginine and nitric acid .
Mechanism of Action
D-NAME hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. By inhibiting this enzyme, D-NAME reduces the levels of nitric oxide, a key signaling molecule involved in various physiological processes. The inhibition of nitric oxide synthase affects molecular targets and pathways related to vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Similar Compounds
N(G)-Nitro-L-arginine methyl ester (L-NAME): The more active enantiomer of D-NAME, widely used as a nitric oxide synthase inhibitor.
N(G)-Nitro-L-arginine (L-NNA): Another nitric oxide synthase inhibitor with similar applications.
Aminoguanidine: An inhibitor of inducible nitric oxide synthase with distinct pharmacological properties.
Uniqueness of D-NAME
D-NAME is unique due to its lower activity compared to L-NAME, making it useful as a control in experiments involving nitric oxide synthase inhibition. Its distinct pharmacokinetic profile allows researchers to study the differential effects of nitric oxide inhibition in various biological systems .
properties
IUPAC Name |
methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNXAGZYLSRPJK-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



